Iegr-amc

Description

Historical Context and Nomenclature of IEGR-AMC in Biochemical Research

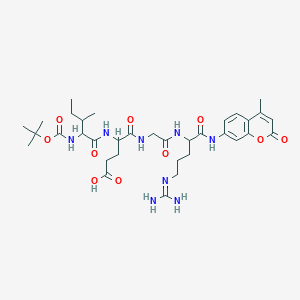

The development of synthetic peptide substrates like this compound has been a significant advancement in the study of proteases. These substrates allow for targeted analysis of individual enzyme activities within complex biological environments. The full chemical name, Boc-Ile-Glu-Gly-Arg-AMC, details its composition: a tert-butyloxycarbonyl (Boc) group protecting the N-terminus, followed by the amino acid residues Isoleucine (Ile), Glutamic acid (Glu), Glycine (Gly), and Arginine (Arg) in sequence, and finally conjugated at the C-terminus to 7-amino-4-methylcoumarin (B1665955) (AMC) bachem.commedchemexpress.combiocat.comxcessbio.com. The condensed name, this compound, serves as a convenient and widely recognized identifier for this specific construct in scientific literature and laboratory settings. This systematic nomenclature is standard practice in peptide chemistry and enzymology for describing synthetic substrates. Early research into coagulation factors likely influenced the design of substrates with sequences recognized by these enzymes, paving the way for the use of compounds like this compound nih.govbachem.com. The integration of a fluorogenic group provided a highly sensitive method for continuous monitoring of enzyme activity.

Definition and Classification as a Fluorogenic Peptide Substrate

This compound is defined and classified as a fluorogenic peptide substrate. This classification indicates that the molecule consists of a short peptide chain linked to a fluorophore ubiqbio.com. In the specific case of this compound, the fluorophore is 7-amino-4-methylcoumarin (AMC) medchemexpress.comubiqbio.com.

In its uncleaved state, the fluorescence of the attached AMC moiety is significantly quenched. Upon recognition and hydrolysis of the peptide bond between the arginine residue and the AMC molecule by a specific protease, the free AMC is released into the surrounding medium ubiqbio.com. The released AMC is intensely fluorescent when excited at approximately 380 nm, emitting light in the blue-green spectrum, typically around 440-460 nm medchemexpress.comubiqbio.comresearchgate.net. The resulting increase in fluorescence intensity is directly proportional to the rate and extent of substrate cleavage, providing a quantitative measure of enzymatic activity that can be monitored in real-time ubiqbio.com.

Significance of this compound in the Study of Protease Kinetics and Function

This compound is a valuable tool in the study of protease kinetics and function due to its targeted specificity and the inherent sensitivity of the fluorogenic detection method. It is particularly recognized as a specific substrate for activated factor X (FXa), a crucial serine protease in the blood coagulation cascade bachem.commedchemexpress.commedchemexpress.combiocat.com. Its application as an FXa substrate allows researchers to quantify the enzyme's activity, which is vital for understanding both normal physiological clotting processes and related pathological conditions.

While primarily known for its interaction with FXa, this compound has also been reported to be hydrolyzed by other proteases, such as acrosin found in the ascidian Halocynthia roretzi bachem.combiocat.com. This suggests that while it possesses a primary specificity, its cleavage by other enzymes may occur depending on factors such as enzyme concentration and experimental conditions.

The quantitative data generated from this compound cleavage assays, such as initial reaction rates, are essential for determining key enzyme kinetic parameters, including the Michaelis constant (KM) and the catalytic rate constant (kcat) nih.gov. These parameters offer critical insights into an enzyme's affinity for its substrate and its catalytic efficiency. Studies have utilized this compound to compare the kinetic profiles of different proteases or to evaluate the effects of inhibitors or genetic modifications on enzyme activity nih.gov.

Moreover, this compound can be integrated into indirect assays, such as those designed to determine the activity of coagulation factor IX bachem.com. By coupling the enzymatic activity of factor IX to the subsequent activation of factor Xa, which then cleaves this compound, researchers can indirectly measure factor IX levels or activity.

The high sensitivity afforded by AMC fluorescence allows for the detection of even low levels of protease activity, making this compound suitable for a broad spectrum of research applications. These include the purification and characterization of enzymes, the screening for potential protease inhibitors, and the investigation of protease roles in various cellular processes.

Detailed research using this compound typically involves monitoring the increase in fluorescence signal over time as the enzyme cleaves the substrate. This allows for the calculation of kinetic parameters. For example, comparative studies examining the activity of sirtilin-a, FXIa, and FX with this compound have revealed distinct kcat/KM values, demonstrating the substrate's utility in differentiating the catalytic efficiency of various proteases towards the IEGR sequence nih.gov.

Below is a table summarizing some reported kinetic parameters for this compound with different enzymes:

| Enzyme | kcat/KM (s-1 M-1) | KM (mM) | kcat (s-1) | Reference |

| Sirtilin-a | 161 ± 49 | ~1.8 | 0.50 ± 0.07 | nih.gov |

| FXIa | 2.5 ± 1.4 | - | - | nih.gov |

| FXa | 40,300 ± 8500 | 1.8 ± 0.2 | - | nih.gov |

Note: The availability of all kinetic parameters (KM, kcat, and kcat/KM) can vary across different reported studies.

It is important to note that this compound is intended strictly for research purposes and is not approved for medical or veterinary use in humans or animals biosynth.comxcessbio.commedchemexpress.compeptanova.de.

Properties

Molecular Formula |

C34H50N8O10 |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37) |

InChI Key |

YWSYLEUAJLDOJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Molecular Architecture and Fluorescence Properties of Iegr Amc

Detailed Peptidic Sequence and Structural Determinants for Enzymatic Recognition

The peptidic sequence of IEGR-AMC is Isoleucine-Glutamic acid-Glycine-Arginine (IEGR). This specific sequence is a key determinant for the substrate's recognition and cleavage by certain proteases. Notably, the IEGR sequence is recognized by activated factor X (FXa), a crucial enzyme in the blood coagulation cascade medchemexpress.comxcessbio.comvwr.combachem.com. The substrate is designed such that the peptide bond between the Arginine residue and the AMC fluorophore is the target for enzymatic hydrolysis. The presence of the Boc group at the N-terminus can influence the substrate's properties, such as cell permeability biosynth.com. Research has shown that the IEGR sequence is specifically cleaved by FXa, making this compound a valuable tool for measuring FXa activity or for the indirect determination of coagulation factor IX activity medchemexpress.comvwr.combachem.com. Studies comparing this compound with other FXa substrates have investigated the influence of the peptide sequence on enzyme kinetics portlandpress.comtudublin.ie.

Elucidation of the 7-Amino-4-Methylcoumarin (B1665955) (AMC) Fluorophore

7-Amino-4-Methylcoumarin (AMC) is a fluorescent compound with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol fishersci.ptfishersci.canih.gov. It is also known by synonyms such as Coumarin (B35378) 120 and 4-methyl-7-aminocoumarin fishersci.ptfishersci.cacaymanchem.com. AMC is a coumarin derivative widely used as a fluorescent label in various biochemical assays, particularly those involving enzymatic activity caymanchem.comiris-biotech.denih.gov.

Spectroscopic Basis of AMC Fluorescence Upon Proteolytic Cleavage

The utility of AMC in fluorogenic substrates like this compound is based on the significant increase in fluorescence that occurs upon its release from the peptide. When AMC is conjugated to a peptide via an amide bond, its fluorescence is significantly quenched caymanchem.comiris-biotech.denih.govresearchgate.netsfrbm.org. This quenching is attributed to the alteration of the conjugated electron system when the amide group is derivatized, affecting the energy gap for electron excitation researchgate.net. Upon proteolytic cleavage by a specific enzyme, the free AMC molecule is liberated iris-biotech.denih.gov. The release of the free amino group restores the full fluorescent properties of AMC, leading to a dramatic increase in fluorescence intensity (by a factor of approximately 700) and a red-shift in excitation and emission wavelengths compared to the quenched, conjugated form iris-biotech.de. This change in fluorescence allows for the continuous monitoring and quantification of enzyme activity nih.gov.

Optimization of Excitation and Emission Wavelengths for Quantitative Analysis

The free AMC fluorophore exhibits distinct excitation and emission spectra that are utilized for quantitative analysis of enzymatic activity. The excitation maximum for free AMC is typically around 340-365 nm, and the emission maximum is around 440-460 nm caymanchem.comaatbio.comubpbio.comeurogentec.comfluorofinder.com. When AMC is conjugated to a peptide (as in this compound), the excitation and emission wavelengths are shorter, approximately 330 nm and 390 nm, respectively, and the fluorescence is weak iris-biotech.deresearchgate.net. Upon cleavage, the shift to the longer wavelengths and the significant increase in intensity of free AMC fluorescence enable sensitive detection and quantification of the released fluorophore iris-biotech.de. Different studies and product specifications report slightly varying optimal wavelengths, for example, excitation at 341 nm and emission at 441 nm aatbio.com, excitation at 345 nm and emission at 445 nm caymanchem.com, excitation at 360 nm and emission at 460 nm ubpbio.com, excitation at 380 nm and emission at 460 nm nih.gov, or excitation at 390 nm and emission at 444 nm nih.govsfrbm.org. These variations can depend on the specific instrument and buffer conditions used. For quantitative analysis, it is crucial to optimize the excitation and emission wavelengths based on the properties of the free AMC in the specific experimental setup to maximize sensitivity and minimize background fluorescence from the uncleaved substrate.

Enzymatic Specificity and Kinetic Hydrolysis of Iegr Amc

Hydrolysis by Factor Xa (FXa)

Factor Xa (FXa) is a serine protease that plays a central role in the blood coagulation cascade. IEGR-AMC is recognized as a specific and highly fluorogenic substrate for FXa xcessbio.comcymitquimica.comusbio.co.kr.

Determination of Michaelis-Menten Kinetic Parameters (K_M, k_cat, k_cat/K_M)

Studies investigating the enzymatic activity of FXa using this compound have reported varying kinetic parameters depending on the experimental conditions, including buffer composition, pH, and temperature. The Michaelis-Menten constant (K_M) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the enzyme's affinity for the substrate. The catalytic constant (k_cat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio k_cat/K_M is a measure of catalytic efficiency.

Reported kinetic parameters for FXa hydrolysis of this compound from different studies are summarized in the table below:

| Enzyme | Substrate | Buffer Conditions | Temperature | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Source |

| FXa | This compound | 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG8000, 0.01% Triton X-100 | 25 °C | 1800 ± 200 | 72.5 ± 7.2 | 40300 ± 8500 | nih.gov |

| FXa | Boc-IEGR-AMC | 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5, 2.5 mM CaCl₂ | Not specified | 300 | Not specified | Not specified | nih.gov |

| FXa | This compound | 50 mM Tris-HCl, pH 8.0 | 37 °C | 166.2 | 0.305 | 1.8 x 10³ | researchgate.net |

| rwtFXa | This compound | 20 mM Hepes, 0.15 M NaCl, 0.1% PEG 8000, 2 mM CaCl₂, pH 7.5 | Not specified | 59 ± 2.4 | 0.031 ± 0.003 | ~0.525 | anselm.edu |

Note: Variations in reported kinetic parameters are likely due to differences in experimental conditions.

Influence of Regulatory Cofactors on FXa-Mediated Cleavage

The physiological activity of FXa is significantly enhanced by its interaction with cofactor Va (FVa), phospholipids, and calcium ions, forming the prothrombinase complex researchgate.netanselm.eduub.edu. This complex is crucial for the efficient cleavage of the physiological substrate, prothrombin anselm.edu.

However, studies using small synthetic substrates like this compound suggest that the effect of these cofactors on the hydrolysis of such substrates by FXa may differ from their effect on prothrombin cleavage. One study examining the kinetic parameters of recombinant wild-type FXa (rwtFXa) alone and assembled into the prothrombinase complex (with FVa, phosphatidylcholine/phosphatidylserine (PCPS) vesicles, and CaCl₂) found that the K_M and k_cat values for this compound hydrolysis were essentially the same whether FXa was free or part of the prothrombinase complex anselm.edu. This indicates that, under the conditions of that study, the formation of the prothrombinase complex did not significantly influence the catalytic efficiency of FXa towards the small fluorogenic substrate this compound, unlike its dramatic effect on the physiological substrate prothrombin anselm.edu. Calcium ions are typically included in the assay buffers used for FXa activity measurements and can allosterically modulate FXa function nih.govnih.govanselm.edu.

Interaction and Cleavage by Activated Factor XI (FXIa)

Activated Factor XI (FXIa) is another serine protease involved in the intrinsic pathway of blood coagulation. This compound can also be utilized as a substrate for FXIa in enzymatic assays nih.govelabscience.com.

Requirements for Factor XI Activation Prior to this compound Hydrolysis

Factor XI (FXI) circulates in plasma as an inactive zymogen, primarily as a homodimer elabscience.comnih.govwikipedia.org. Activation of FXI to the active protease FXIa is a critical step that typically involves proteolytic cleavage of the Arg369-Ile370 peptide bond within each subunit of the dimer elabscience.comnih.govwikipedia.org. This activation can be mediated by several proteases, including Factor XIIa (FXIIa), thrombin, and even by FXIa itself through auto-activation wikipedia.org.

The activation process can be significantly influenced by the presence of negatively charged surfaces, such as those provided by activated platelets and various polyanions like inorganic polyphosphate (PolyP), dextran (B179266) sulfate, and heparin nih.govwikipedia.orgashpublications.org. PolyP, released from activated platelets, has been identified as a potential physiological cofactor that enhances thrombin-mediated FXI activation ashpublications.org. While FXIIa-mediated activation is part of the contact pathway, thrombin can activate FXI on activated platelet surfaces independently of FXIIa ahajournals.org. For in vitro studies, recombinant FXI can be activated using enzymes like Thermolysin to generate FXIa for use in substrate hydrolysis assays with compounds like this compound elabscience.com.

Comparative Kinetic Studies with FXIa and FXa

Comparative kinetic studies have evaluated the efficiency of this compound hydrolysis by FXIa relative to FXa. One study directly compared the kinetic parameters of sirtilin-a, FXIa, and FXa using this compound as a substrate under identical buffer conditions (50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG8000) at 25 °C nih.gov.

The results showed a significant difference in catalytic efficiency (k_cat/K_M) between FXIa and FXa for this compound hydrolysis. FXIa exhibited a k_cat/K_M value of 2.5 ± 1.4 M⁻¹s⁻¹, whereas FXa showed a much higher catalytic efficiency with a k_cat/K_M of 40300 ± 8500 M⁻¹s⁻¹ nih.gov. While both enzymes were able to cleave this compound, FXa was vastly more efficient under these specific experimental conditions nih.gov. The study reported similar K_M values for FXIa (1.8 ± 0.2 mM) and FXa (1.8 ± 0.2 mM) with this compound, but the k_cat for FXIa (0.50 ± 0.07 s⁻¹) was considerably lower than that for FXa (72.5 ± 7.2 s⁻¹) nih.gov.

Substrate Utilization by Other Proteases

Although this compound is often described as specific for Factor Xa, research indicates that other proteases can also cleave this substrate, albeit with varying efficiencies.

Another protease, sirtilin-a, was also demonstrated to cleave this compound with a reported k_cat/K_M of 161 ± 49 M⁻¹s⁻¹ nih.gov. This efficiency is lower than that of FXa but higher than that of FXIa in the same comparative study nih.gov.

Reports on the cleavage of this compound by thrombin and other proteases can be conflicting and may depend heavily on the experimental context, such as whether the substrate is in solution or immobilized ru.nl. While some studies suggest high selectivity of certain substrates towards FXa over thrombin ru.nl, others, particularly in the context of immobilized substrates, indicated that this compound was essentially unaffected by thrombin and other proteases like urokinase and FXIIa ru.nl. This highlights the importance of considering the specific assay conditions when evaluating substrate specificity. Furthermore, attempts to use an IEGR site within a fusion protein as a cleavage site for FXa were unsuccessful in one study, suggesting that the surrounding protein context can influence recognition and cleavage by FXa semanticscholar.org.

Acrosin from Marine Organisms

Acrosin, a serine protease found in the acrosome of sperm, is known to hydrolyze peptide substrates containing arginine at the P1 position. Research indicates that Boc-IEGR-AMC is hydrolyzed by acrosin from the ascidian Halocynthia roretzi. fishersci.combachem.combiocat.comvwr.com This suggests a degree of specificity of this marine acrosin for the IEGR sequence, or at least for substrates featuring an arginine residue at the cleavage site.

Serine Proteases within the Coagulation and Fibrinolytic Systems (e.g., Thrombin, Factor IXa, Plasmin)

This compound is recognized as a specific fluorogenic peptide substrate for activated Factor X (FXa), a key enzyme in the blood coagulation cascade. fishersci.combachem.combiocat.comvwr.commedchemexpress.comresearchgate.net Its use for Factor VIII determination has been described, leveraging its specificity for FXa. fishersci.combachem.comvwr.commedchemexpress.com

Studies comparing the catalytic efficiency (kcat/KM) of various coagulation factors with this compound highlight its preferential cleavage by FXa. For instance, the kcat/KM value for FXa with this compound has been reported to be significantly higher than that for Factor IXa (FIXa) and Factor XIa (FXIa). nih.gov While FIXa can utilize Boc-IEGR-AMC, its kinetic efficiency is considerably lower than that of FXa. nih.govportlandpress.com Plasmin, another important protease in the fibrinolytic system, has been shown to not appreciably hydrolyze this compound, although it can cleave Factor IX at multiple sites. nih.govru.nl

Kinetic parameters for the hydrolysis of this compound by relevant proteases are crucial for understanding their enzymatic activity and substrate preferences.

| Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Factor Xa | 1.8 | 0.50 | 40,300 | nih.gov |

| Factor Xa | 300 | - | - | acs.org |

| Factor IXa | - | - | 2.5 | nih.gov |

| Sirtilin-a | - | 30.1 | 161 | nih.gov |

| Trypsin | - | - | 2.0 x 10³ | researchgate.net |

Note: Different studies may report varying kinetic parameters due to differences in experimental conditions such as buffer composition, pH, temperature, and enzyme source.

The relatively high catalytic efficiency of FXa towards this compound underscores its utility as a specific substrate for this enzyme in research settings. nih.gov

Trypsin-like Protease Activity (e.g., 20S/26S Proteasome, TMPRSS2, Matriptase, TMPRSS13)

This compound contains an arginine residue at the P1 position, a characteristic feature recognized by trypsin-like serine proteases. While classic trypsin substrates often feature a single arginine or lysine (B10760008) at P1, the IEGR sequence presents a more complex context.

The 20S and 26S proteasomes possess multiple catalytic activities, including a trypsin-like activity that cleaves after basic residues like arginine and lysine. physiology.orgubpbio.com However, common fluorogenic substrates for proteasomal trypsin-like activity typically include sequences like Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) or Z-Ala-Arg-Arg-AMC (Z-ARR-AMC). ubpbio.com While the proteasome can cleave after arginine, the specificity for the IEGR sequence within the context of this compound by the proteasome is not as well-documented as for other trypsin-like substrates.

Transmembrane serine proteases (TMPRSS) like TMPRSS2, Matriptase, and TMPRSS13 are also known to cleave after basic residues and are implicated in various physiological and pathological processes, including viral entry. researchgate.netnih.govuni-mainz.de TMPRSS2, for instance, preferentially cleaves substrates with an arginine at the P1 position. nih.gov While Boc-QAR-AMC is a commonly used substrate for TMPRSS2 and other trypsin-like proteases, the specific hydrolysis of this compound by TMPRSS2, Matriptase, or TMPRSS13 is less extensively reported compared to its use with coagulation factors. researchgate.netnih.govnih.gov Some studies utilize Boc-IEGR-AMC in the context of testing inhibitors for these proteases, suggesting it can be a substrate, but detailed kinetic data for these specific enzymes are less readily available in the search results. researchgate.net

Non-Canonical Proteolytic Entities (e.g., Catalytic Antibodies, Testisin)

Beyond well-characterized proteases, this compound has been explored as a substrate for non-canonical proteolytic entities, such as catalytic antibodies and Testisin.

Catalytic antibodies (abzymes) are antibodies that possess enzymatic activity. Some catalytic antibodies have been shown to catalyze the hydrolysis of peptide bonds. Studies investigating the proteolytic activity of immunoglobulin variable domains have tested various peptide-AMC substrates, including this compound. nih.gov While some immunoglobulin preparations showed hydrolytic activity towards other substrates, the activity against this compound by specific antibody variants was reported, albeit at lower levels compared to other peptide-AMC substrates like EAR-AMC or EKK-AMC in one study. nih.gov This indicates that certain catalytic antibodies can cleave the Arg-AMC bond in this compound, suggesting a potential, albeit perhaps limited, interaction based on the antibody's induced catalytic site.

Testisin, a glycosylphosphatidylinositol (GPI)-anchored serine protease, is another example of a non-canonical entity with proteolytic activity. nih.govresearchgate.netscispace.com Testisin has been shown to cleave various substrates, and while Boc-QAR-AMC is used to measure testisin activity, the specific hydrolysis of Boc-IEGR-AMC by testisin has also been investigated. nih.gov Research indicates that Testisin can utilize Boc-IEGR-AMC as a substrate, highlighting its broader substrate specificity that includes sequences recognized by coagulation factors like FXa. nih.gov

Substrate Selectivity Profiling and Identification of Off-Target Cleavage

Substrate selectivity profiling is essential to understand the preferred cleavage sites of proteases and to identify potential off-target effects when using peptide substrates like this compound in complex biological systems. While this compound is often considered a specific substrate for FXa, its cleavage by other proteases with similar substrate specificities (particularly those cleaving after arginine) is a consideration.

Studies comparing this compound with other fluorogenic substrates provide insights into its selectivity. For example, comparisons with substrates like Pefafluor-IXa or Bz-Arg-pNA demonstrate differences in kinetic parameters with various proteases, highlighting the influence of sequences beyond the P1 arginine on enzyme recognition and catalytic efficiency. researchgate.netnih.gov

The concept of "off-target cleavage" is more commonly discussed in the context of enzyme inhibitors or genome editing technologies like CRISPR-Cas9, where unintended cleavage events at sites other than the primary target can occur. nih.govnih.govresearchgate.net In the context of a peptide substrate like this compound, "off-target cleavage" would refer to its hydrolysis by unintended proteases present in a sample, potentially leading to misinterpretation of results when assaying a specific enzyme.

The data presented in the kinetic hydrolysis section (3.3.2) implicitly contributes to substrate selectivity profiling by showing the varying efficiencies with which different proteases cleave this compound. The significant difference in kcat/KM between FXa and other coagulation factors like FIXa and FXIa suggests a degree of selectivity for FXa. nih.gov However, the potential for cleavage by other trypsin-like enzymes or non-canonical proteases with overlapping substrate preferences necessitates careful experimental design and controls when using this compound to assay specific enzyme activity in complex biological mixtures. The use of specific inhibitors for the target protease can help to confirm that the observed hydrolysis of this compound is indeed due to the enzyme of interest.

Methodological Applications of Iegr Amc in Biochemical Assays

Design and Implementation of Fluorometric Assays for Protease Activity

Fluorometric assays utilizing substrates like IEGR-AMC are a common method for measuring protease activity. These assays rely on the increase in fluorescence intensity as the fluorogenic substrate is cleaved by the enzyme. numberanalytics.comnih.gov

Establishment of Standardized Assay Conditions and Controls

Establishing standardized assay conditions is crucial for obtaining accurate and reproducible enzyme activity data. Factors such as temperature, pH, substrate concentration, and enzyme concentration significantly influence reaction rates. numberanalytics.comlecturio.com For assays using AMC-based substrates, the fluorescence is typically measured at excitation and emission wavelengths around 380 nm and 460 nm, respectively. nih.gov

Control reactions are essential to validate the assay and interpret results. These typically include:

Substrate blank: Contains the substrate and buffer but no enzyme, to measure background fluorescence.

Enzyme blank: Contains the enzyme and buffer but no substrate, to check for any intrinsic fluorescence or proteolytic activity of the enzyme preparation on components other than the specific substrate.

Standard curve: Using known concentrations of the free AMC fluorophore to correlate fluorescence intensity with product concentration. nih.gov

Specific buffer compositions and incubation temperatures are optimized for the particular protease being studied. For instance, assays involving coagulation factors often utilize buffers containing Tris, NaCl, and CaCl₂ at a specific pH, and incubations are commonly performed at 37°C.

Quantitative Measurement of Enzyme Reaction Velocities and Product Formation

Quantitative measurement of enzyme activity using this compound involves monitoring the increase in fluorescence over time. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, thus, the enzyme's catalytic activity. cymitquimica.com

Initial reaction velocities are typically determined from the linear portion of the fluorescence versus time curve. lecturio.comnih.gov This initial rate reflects the maximum velocity under the given substrate concentration before substrate depletion or product inhibition becomes significant. lecturio.com

Enzyme kinetics parameters such as Vmax (maximum reaction rate) and Km (Michaelis constant) can be determined by measuring reaction velocities at various substrate concentrations and fitting the data to kinetic models like the Michaelis-Menten equation. numberanalytics.comlecturio.comteachmephysiology.com Vmax represents the reaction rate when the enzyme is saturated with substrate, while Km indicates the substrate concentration at half Vmax and is related to the enzyme's affinity for the substrate. numberanalytics.comteachmephysiology.comlibretexts.org

Data can be analyzed using software to determine initial velocities and derive kinetic parameters. nih.gov

Application in Coagulation Factor Activity Determinations

This compound is particularly relevant in the study of the coagulation cascade, a series of proteolytic events leading to blood clot formation. It is known as a specific fluorogenic substrate for activated factor X (FXa). cymitquimica.commedchemexpress.commedchemexpress.com FXa is a key enzyme in the coagulation pathway, responsible for converting prothrombin into thrombin.

Quantification of Factor VIII Activity in Research Matrices

Factor VIII (FVIII) is a crucial cofactor in the coagulation cascade, enhancing the activation of factor X by activated factor IX (FIXa). While this compound is a direct substrate for FXa, it is used in chromogenic or fluorogenic assays for Factor VIII determination. medchemexpress.commedchemexpress.comtestcatalog.org These assays typically involve a system where FVIII activity is the limiting factor in the generation of FXa. nih.gov

In such assays, a known excess of other coagulation factors, including FIXa and factor X, are combined with the sample containing FVIII. nih.gov FVIII facilitates the formation of the tenase complex (FVIIIa, FIXa, calcium ions, and phospholipid), which efficiently activates factor X to FXa. The amount of FXa generated is directly proportional to the amount of active FVIII in the sample. nih.gov The generated FXa is then measured by its activity on a specific substrate like this compound. nih.gov The cleavage of this compound releases AMC, and the rate of fluorescence increase correlates with the FVIII activity in the original sample. nih.gov

These assays are useful for measuring endogenous FVIII activity in matrices like plasma. testcatalog.org However, it's important to note that certain therapeutic treatments, such as some recombinant FVIII formulations or bi-specific monoclonal antibodies, can interfere with these assays, leading to inaccurate results. testcatalog.orgumich.edu

Indirect Measurement Strategies for Coagulation Factor IX Activity

Coagulation Factor IX (FIX) is a serine protease zymogen that is activated to FIXa. FIXa, in complex with FVIIIa, activates factor X. This compound is not a direct substrate for FIXa. nih.gov However, the use of this compound in the indirect determination of coagulation factor IX has been described. fishersci.combachem.comusbio.co.kr

Indirect measurement strategies for FIX activity using this compound likely involve a setup where activated Factor IX (FIXa) is the limiting factor in the generation of FXa, similar to the FVIII assay. In such a system, a sample containing FIX is activated to FIXa. This FIXa is then combined with an excess of FVIII (or FVIIIa) and factor X. The rate of FXa generation, catalyzed by the FIXa/FVIIIa complex, is then measured using the FXa-specific substrate this compound. The rate of fluorescence increase is indirectly proportional to the initial FIX activity in the sample.

Assays for Factor IX activity are crucial for diagnosing bleeding disorders like Hemophilia B, which is caused by a deficiency in Factor IX. ucsfhealth.orgincytediagnostics.com While chromogenic FIX activity assays are also used, the principle often relies on a similar indirect approach involving FXa generation and subsequent measurement using a chromogenic or fluorogenic substrate like this compound. incytediagnostics.com

Assessment of Factor XI Activation and Specific Activity

Coagulation Factor XI (FXI) is a zymogen that is activated to FXIa, a serine protease that activates Factor IX. elabscience.com this compound can be used to measure the activity of activated Factor XI (FXIa). elabscience.comacrobiosystems.comsinobiological.comsinobiological.com

Recombinant human and mouse Factor XI proteins have been shown to cleave the fluorogenic peptide substrate Boc-IEGR-AMC. elabscience.comsinobiological.comsinobiological.com The specific activity of recombinant human Coagulation Factor XI, measured by its ability to cleave Boc-IEGR-AMC, has been reported to be greater than 100 pmol/min/µg, and in some cases, greater than 300 pmol/min/µg, under specific assay conditions. elabscience.comacrobiosystems.comsinobiological.comsinobiological.com

The assay procedure for measuring FXIa activity using this compound typically involves activating the FXI zymogen, often using an enzyme like Thermolysin. elabscience.comsinobiological.comsinobiological.com The activated FXIa is then incubated with the Boc-IEGR-AMC substrate in a suitable buffer. The cleavage of the substrate is monitored by measuring the increase in fluorescence at appropriate excitation and emission wavelengths in kinetic mode.

Specific assay conditions for measuring FXIa activity with Boc-IEGR-AMC have been described, including buffer composition (e.g., Tris, CaCl₂, NaCl), pH, and substrate concentration (e.g., 200 µM). The specific activity is calculated based on the rate of fluorescence increase, enzyme concentration, and a standard curve of free AMC.

Data on the specific activity of recombinant human Factor XI using Boc-IEGR-AMC:

| Recombinant Human Factor XI Source | Specific Activity (pmol/min/µg) | Reference |

| Mouse myeloma cell line, NS0 | >100 | |

| Human 293 cells (HEK293) | >300 | acrobiosystems.com |

| HEK293 Cells | >100 | elabscience.comsinobiological.comsinobiological.com |

These measurements demonstrate the direct use of this compound as a substrate to quantify the enzymatic activity of activated Factor XI.

Characterization of Protease Inhibitors and Modulators

This compound is frequently employed in assays designed to characterize the activity of proteases and to evaluate the efficacy of potential inhibitors and modulators. Its sensitivity and the continuous nature of the fluorescence signal allow for detailed kinetic analysis of enzyme-inhibitor interactions.

Inhibition Kinetics and Determination of Inhibition Constants (K_i)

The fluorogenic nature of this compound enables the determination of protease inhibition kinetics. By measuring the reduction in the rate of substrate hydrolysis in the presence of varying concentrations of an inhibitor, researchers can determine key kinetic parameters such as the inhibition constant (K_i). nih.gov K_i represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.

Studies investigating the inhibition of Factor Xa (FXa), a serine protease involved in blood coagulation, frequently utilize this compound as a substrate. cymitquimica.comeurofinsdiscovery.commedchemexpress.comxcessbio.comfishersci.com For instance, the reaction pathway for the inhibition of human FXa by recombinant tick anticoagulant peptide (rTAP) was studied using stopped-flow fluorometry with Boc-IEGR-AMC as the fluorogenic substrate. nih.gov This research indicated that inhibition occurred via a two-step process, involving the initial formation of a weak enzyme-inhibitor complex followed by a rearrangement to a more stable complex. nih.gov The dissociation constant (K_i) for the initial complex was determined to be 68 ± 6 µM. nih.gov

The kinetic parameters of enzyme-catalyzed reactions, including those involving inhibitors, can be determined from initial velocity studies using substrates like this compound. nih.govanselm.edu The observed pseudo-first-order rate constants (k_obs) in the presence of inhibitors can be used to calculate second-order association rate constants. acs.orgnih.gov The Michaelis-Menten constant (K_M) for the hydrolysis of Boc-IEGR-AMC by FXa has been reported, for example, as 300 µM in specific buffer conditions. acs.org This K_M value is crucial for correcting the observed rate constants for the competitive effect of the substrate when determining inhibition parameters. acs.org

Screening for Novel Chemical Entities Affecting Protease Function

This compound serves as a valuable tool in screening efforts aimed at identifying novel chemical entities that affect protease function. Its use in fluorescence-based assays allows for the rapid assessment of a large number of compounds for their ability to inhibit or activate a target protease.

The specificity of this compound for certain proteases, such as Factor Xa and Halocynthia roretzi acrosin, makes it suitable for targeted screening campaigns. cymitquimica.comfishersci.com By incubating the protease with this compound in the presence of test compounds, changes in fluorescence can indicate potential inhibitory or activating effects. A decrease in the rate of fluorescence increase compared to a control reaction without the compound suggests inhibition, while an increase might indicate activation (though activation with this substrate is less commonly studied than inhibition).

The application of this compound in screening is facilitated by the development of sensitive fluorescence microplate readers capable of measuring the signal in a high-throughput format. nih.gov This allows for the simultaneous testing of numerous compounds against the target protease. Libraries of diverse chemical compounds can be screened to identify hits that warrant further investigation. agilent.com

Integration into High-Throughput Screening (HTS) Platforms

The characteristics of this compound, particularly its fluorogenic nature and the ease of detecting the fluorescent product, make it well-suited for integration into High-Throughput Screening (HTS) platforms. HTS enables the rapid screening of large libraries of compounds to identify potential drug candidates or probes for biological processes. agilent.comeddc.sg

In HTS workflows, miniaturization of assays into multi-well plates (e.g., 96-, 384-, or 1536-well plates) is common to reduce reagent consumption and increase throughput. eddc.sg The fluorescence-based assay using this compound can be readily adapted to these formats. Automated liquid handling systems dispense the protease, substrate, and test compounds into the wells, and fluorescence plate readers automatically measure the signal over time or at a fixed time point. agilent.comeddc.sg

The use of this compound in HTS for identifying FXa inhibitors is a prominent example. eurofinsdiscovery.com Automated procedures involve preincubating FXa with test compounds before adding this compound to initiate the reaction. eurofinsdiscovery.com The fluorescence generated by the cleavage of this compound is then measured, and compounds that cause a significant reduction in fluorescence are identified as potential inhibitors. eurofinsdiscovery.com This approach allows for the screening of thousands of compounds per day, significantly accelerating the discovery of novel protease inhibitors. eddc.sg

The integration of this compound into HTS platforms is supported by the availability of automated equipment such as liquid handlers, plate readers, and data analysis software designed for high-throughput applications. agilent.comeddc.sg This infrastructure allows for efficient execution of screening campaigns and subsequent analysis of the large datasets generated.

Structure Activity Relationship Sar Studies of Iegr Amc and Analogs

Impact of Amino Acid Substitutions on Substrate Affinity and Catalytic Efficiency

Amino acid sequence is a primary determinant of a peptide substrate's interaction with the active site of a protease. Substitutions within the peptide sequence of IEGR-AMC and similar fluorogenic substrates can significantly impact both the affinity of the substrate for the enzyme (reflected in the Michaelis constant, Km) and the rate at which the enzyme catalyzes the cleavage of the substrate (reflected in the catalytic efficiency, kcat/Km).

Research comparing the hydrolysis of different peptide substrates by proteases highlights this impact. For instance, a study investigating factor Xa activity found that a longer peptide substrate, Abz-VMIAALPRTMFIQ-EDDnp, exhibited a catalytic efficiency (kcat/Km) that was approximately 104-fold higher than that of Boc-Ile-Glu-Gly-Arg-AMC cenmed.com. This dramatic difference underscores how extending the peptide sequence beyond the core recognition site can profoundly influence the enzyme's interaction with the substrate and the subsequent catalytic turnover.

Further insights into the role of individual amino acids come from studies using positional scanning synthetic combinatorial libraries (PS-SCL). While not specifically focused on this compound, these studies demonstrate the general principles. For example, analysis of SplD protease specificity using libraries with diversity at the P1-P4 positions revealed distinct preferences for amino acids at each subsite mdpi.com. The P1 residue, immediately preceding the cleavage site, is often a primary determinant of specificity for many serine proteases mdpi.com. Substitutions at this position can drastically alter cleavage efficiency. Similarly, changes at P2, P3, and P4 (amino acids upstream of P1) can influence substrate binding and orientation within the enzyme's active site, thereby affecting both affinity and catalytic rate mdpi.com.

The impact of amino acid changes on substrate affinity (Km) and catalytic efficiency (kcat/Km) has also been demonstrated in studies aimed at improving enzyme activity through rational design. While conducted on a β-glucosidase rather than a protease, the principle is transferable: specific amino acid substitutions near the substrate binding pocket resulted in significantly decreased Km values (increased affinity) and improved catalytic efficiencies bachem.com. For example, mutations like M36E, M36N, F66Y, and E168Q in the β-glucosidase Bgl3A led to approximately halved Km values for a natural glycoside substrate bachem.com.

Role of the N-terminal Boc-Protecting Group in Enzyme Recognition and Cellular Permeability

The N-terminal tert-butyloxycarbonyl (Boc) group in this compound is a common modification in synthetic peptides. This protecting group serves several potential roles that can influence the substrate's interaction with enzymes and its behavior in biological systems.

One primary function of the Boc group is to cap the N-terminus, preventing degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides medchemexpress.com. By blocking this activity, the Boc group helps to ensure that the substrate is primarily recognized and cleaved by the target endoprotease at the desired site, thereby improving the specificity and reliability of enzymatic assays.

Beyond preventing aminopeptidase (B13392206) activity, the Boc group's lipophilic nature can potentially influence the substrate's interaction with the protease's active site and surrounding regions. While direct evidence specifically detailing the Boc group's role in the enzyme recognition of this compound is limited in the provided search results, N-terminal modifications are known to affect peptide conformation and interactions with enzyme subsites, which can impact binding affinity and catalytic efficiency nih.govnovoprolabs.com.

Furthermore, the lipophilicity conferred by the Boc group can play a role in the cellular permeability of peptide substrates or inhibitors. Although this compound is primarily used in in vitro enzymatic assays, related studies on N-acylated and N-Boc protected peptide aldehydes, used as protease inhibitors, suggest that such modifications can influence their ability to cross cell membranes nih.gov. For compounds intended for cellular studies, appropriate modifications, including N-terminal protection, are often necessary to facilitate cellular uptake and access to intracellular targets. While the necessity of cellular permeability for this compound in typical protease activity assays is minimal as they are often performed in vitro with purified enzymes or cell lysates, the principle remains relevant for the design of peptide-based probes or inhibitors targeting intracellular proteases.

Modifications of the P1-P4 Positions and their Influence on Protease Specificity

The P1-P4 positions of a peptide substrate refer to the four amino acid residues immediately preceding the scissile bond (the bond cleaved by the protease), with P1 being the residue directly N-terminal to the cleavage site, P2 being two residues upstream, and so on, up to P4. These positions interact with corresponding subsites (S1-S4) in the protease's active site, and the nature of the amino acids at these positions is critical in determining protease specificity.

Studies utilizing PS-SCLs have been instrumental in mapping the substrate preferences of various proteases at the P1-P4 positions mdpi.com. These libraries consist of a mixture of peptides where one position (P1, P2, P3, or P4) is fixed with a specific amino acid, while the other positions contain a mixture of different amino acids. By measuring the hydrolysis rate for each sub-library, researchers can determine the preferred amino acid at each position for a given protease.

Data from PS-SCL experiments can be visualized to show the relative activity of a protease against substrates with different amino acids at each P position. For instance, a study on SplD protease showed clear preferences at P4, P3, P2, and P1, indicating that while arginine was most efficient at P4, the enzyme preferred small, hydroxyl-containing or aliphatic side chains at P1 mdpi.com. Similarly, cathepsin B showed a strong preference for arginine or lysine (B10760008) at P1 and large hydrophobic residues at P2 .

Modifications or substitutions at these P1-P4 positions can therefore be used to tailor peptide substrates for specific proteases or to understand the basis of enzyme-substrate recognition. By systematically altering the amino acids at these positions, researchers can identify optimal substrate motifs for a given enzyme or design substrates that are selectively cleaved by one protease over another.

Rational Design Principles for Developing Improved or Novel Fluorogenic Substrates

Rational design of fluorogenic protease substrates involves using knowledge of protease structure and specificity to design peptides that are efficiently cleaved by the target enzyme and release a detectable signal. This approach often leverages information gained from SAR studies, including the preferred amino acids at the P1-P4 subsites.

Key principles and methods in rational substrate design include:

Utilizing Protease Specificity Profiles: Information from PS-SCL or similar specificity profiling methods provides a detailed understanding of the amino acid preferences at the P1-P4 (and sometimes beyond) positions of a protease mdpi.com. This information is directly applied to design peptide sequences that mimic the enzyme's preferred cleavage motif, leading to substrates with high affinity and catalytic efficiency.

Mimicking Natural Substrates: For proteases with known natural substrates, the cleavage site sequence of the natural substrate can serve as a template for designing synthetic fluorogenic substrates. By incorporating the recognition sequence of the natural substrate into a fluorogenic peptide, researchers can create substrates that are highly specific for the target enzyme.

Incorporating Structural Information: When the three-dimensional structure of a protease, particularly its active site and substrate-binding subsites, is available, this information can be used to guide substrate design novoprolabs.com. Molecular docking and modeling can help predict how different peptide sequences will fit into the enzyme's active site and identify modifications that could improve binding or catalytic efficiency bachem.com.

Optimizing Linker and Reporter Groups: Beyond the peptide sequence, the choice of the fluorogenic reporter group (such as AMC) and the linker connecting it to the peptide can also be optimized. While AMC is widely used, other fluorophores with different spectral properties or improved quantum yield upon cleavage can be employed. The linker design can influence the efficiency of cleavage and the properties of the released fluorophore.

Iterative Design and Evaluation: Rational design is often an iterative process involving the synthesis of candidate substrates, evaluation of their kinetic parameters (Km, kcat) with the target protease, and analysis of their specificity against related enzymes. The results from these evaluations inform subsequent design cycles to further optimize the substrate's performance.

An example of rational design is the development of a fluorogenic substrate for the SARS-CoV-2 main protease (Mpro). Based on the known preference of Mpro for glutamine at the P1 position and an optimized P4-P2 sequence determined by PS-SCL, the substrate Boc-Abu-Tle-Leu-Gln-AMC was rationally designed and found to be suitable for high-throughput screening of Mpro inhibitors.

Rational design principles, guided by experimental data on protease specificity and structural insights, enable the development of improved and novel fluorogenic substrates with enhanced sensitivity, specificity, and suitability for various applications in protease research and diagnostics.

Mechanistic Elucidation of Iegr Amc Enzyme Substrate Interactions

Substrate Binding Dynamics and Active Site Complementarity

The binding of IEGR-AMC to the active site of a protease is the initial step in the enzymatic reaction. This interaction is dictated by the complementarity between the chemical structure of the IEGR peptide sequence and the architecture of the enzyme's active site. The specific sequence Ile-Glu-Gly-Arg is recognized by the enzyme, with the cleavage typically occurring after the Arginine residue, releasing the fluorescent AMC group cymitquimica.com.

Conformational Changes in Enzymes Induced by this compound Binding

The induced-fit theory posits that enzymes undergo conformational changes upon substrate binding to optimize the interaction and facilitate catalysis nih.gov. While direct studies specifically detailing the conformational changes in enzymes induced solely by this compound binding are limited in the provided search results, research on enzyme-substrate interactions using similar fluorogenic substrates provides relevant context.

Studies on the interaction of antithrombin (AT) with FXa, utilizing Boc-IEGR-AMC as a reporter substrate, indicate that the formation of an enzyme-inhibitor complex can involve conformational changes nih.govresearchgate.net. The binding of AT, a serpin, to FXa leads to a two-step reaction mechanism involving an initial Michaelis-type complex followed by conversion to a stable covalent complex nih.gov. While this involves an inhibitor rather than just the substrate, it demonstrates that interactions at or near the active site can induce structural rearrangements in the enzyme.

More generally, conformational changes in enzymes upon substrate binding can affect the active site's shape, expose or hide catalytic residues, and alter substrate accessibility fiveable.me. Although the magnitude of these changes can be small, they are considered important for efficient catalysis nih.gov.

Allosteric Regulation Mechanisms Involving Substrate Interaction

Allosteric regulation involves the modulation of enzyme activity by the binding of a molecule at a site distinct from the active site, leading to conformational changes that affect substrate binding or catalytic efficiency fiveable.memacmillanlearning.comnumberanalytics.comsciencevivid.com. While this compound itself is primarily described as a substrate interacting with the active site, its use in enzymatic assays can be influenced by allosteric mechanisms affecting the target enzyme.

For instance, studies investigating the inhibition of FXa by tick anticoagulant peptide (rTAP) using B-IEGR-AMC (Boc-IEGR-AMC) as a fluorogenic substrate suggest a reaction pathway where rTAP can bind to FXa at a site distinct from the active site (an exosite) nih.gov. This initial binding can occur even in the presence of the active-site probe p-amino-benzamidine, indicating an allosteric interaction before the displacement of the probe from the active site nih.gov. This suggests that while this compound binds to the active site, the enzyme's activity towards this compound can be subject to allosteric modulation by other molecules binding elsewhere on the enzyme.

Allosteric regulation is a crucial mechanism for controlling enzyme activity in metabolic pathways, allowing for rapid and reversible adjustments based on cellular needs fiveable.memacmillanlearning.comsciencevivid.com. The binding of allosteric effectors can either activate or inhibit the enzyme by inducing conformational changes fiveable.menumberanalytics.comsciencevivid.com.

Kinetic Models Describing Multi-Step Enzyme-Catalyzed Reactions

Enzyme-catalyzed reactions involving substrates like this compound can often be described by kinetic models, including the classical Michaelis-Menten model and more complex models for multi-step reactions or those involving inhibition.

Studies characterizing the kinetic properties of enzymes like sirtilin-a, FXIa, and FIXa using this compound have determined parameters such as catalytic efficiency (kcat/KM), turnover number (kcat), and Michaelis constant (KM) nih.gov. These parameters provide quantitative measures of the enzyme's activity and its affinity for the substrate nih.gov.

For some enzyme-IEGR-AMC reactions, a classical Michaelis-Menten model may be sufficient to describe the kinetics nih.gov. However, in cases involving inhibitors or more complex mechanisms, models such as the substrate inhibition model, which accounts for the formation of a non-productive enzyme-substrate complex, may be necessary nih.gov.

Furthermore, rapid kinetic studies, often employing fluorogenic substrates like Boc-IEGR-AMC, are used to resolve multi-step reaction mechanisms, such as the two-step inactivation of FXa by AT nih.gov. These studies can distinguish between the formation of initial encounter complexes and subsequent conformational changes or covalent modifications nih.gov.

The kinetic analysis using this compound allows for the determination of reaction rates and the elucidation of the sequence of events during enzyme catalysis and inhibition.

Kinetic Parameters of this compound Hydrolysis by Selected Proteases

| Enzyme | kcat (s-1) | KM (mmol L-1) | kcat/KM (s-1 mol-1 L) | Source |

| Sirtilin-a | 0.50 ± 0.07 | In the mmol L-1 range | 161 ± 49 | nih.gov |

| FXIa | Not specified | Not specified | 2.5 ± 1.4 | nih.gov |

| FX | Not specified | Not specified | 40300 ± 8500 | nih.gov |

| FXa | 72.5 ± 7.2 | 1.8 ± 0.2 | Not explicitly calculated | nih.gov |

Note: Data compiled from search result nih.gov. KM for Sirtilin-a is stated to be in the mmol L-1 range, similar to FXa, but a precise value for this compound is not provided in the snippet.

Synthetic Chemistry and Derivatization of Iegr Amc

Chemical Synthesis Methodologies for Peptide-AMC Conjugates (e.g., Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for synthesizing peptides due to its efficiency and amenability to automation americanpeptidesociety.orgthermofisher.com. However, the incorporation of a C-terminal AMC requires specialized strategies.

One common approach involves the solution-phase synthesis of an amino acid-AMC conjugate, which is then coupled to the growing peptide chain, often through fragment condensation or stepwise elongation merckmillipore.com. This method, however, is less compatible with high-throughput solid-phase techniques merckmillipore.com.

To overcome the limitations of solution-phase conjugation, solid-phase strategies have been developed. These often involve the use of modified solid supports or linkers. For instance, some methods utilize a backbone amide linker (BAL) or the side chain of the C-terminal amino acid as an anchor point to the solid support nih.gov. Another strategy involves the use of resins pre-loaded with amino acid-AMC derivatives merckmillipore.commerckmillipore.com. These pre-loaded resins allow for the direct synthesis of peptide-AMC conjugates using standard SPPS protocols, such as Fmoc chemistry merckmillipore.commerckmillipore.com. In this approach, the C-terminal amino acid is already linked to the AMC and the resin through a suitable linker, and subsequent amino acids are coupled sequentially using standard coupling reagents merckmillipore.commerckmillipore.com.

A novel approach has also been reported using an AMC-resin, where a modified AMC molecule is attached to a resin, and the peptide is synthesized directly on the amino group of the linker using Fmoc chemistry nih.gov. After peptide assembly, cleavage from the resin under mild conditions yields the peptide-AMC conjugate nih.gov.

Strategies for Introduction of the Boc-Protecting Group and AMC Fluorophore

The Boc (tert-butoxycarbonyl) group is a common Nα-amino protecting group used in peptide synthesis, particularly in Boc-based SPPS americanpeptidesociety.orghighfine.comnumberanalytics.com. It is acid-labile and typically removed using trifluoroacetic acid (TFA) americanpeptidesociety.orghighfine.comchempep.com. In the context of Boc-IEGR-AMC, the Boc group is introduced at the N-terminus of the isoleucine residue. This is typically achieved by reacting the free amino group of isoleucine (or the N-terminal amino acid if synthesizing the peptide stepwise) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base highfine.comnumberanalytics.comwikipedia.org. Boc anhydride (B1165640) is a widely used reagent for introducing the Boc protecting group onto amines wikipedia.orgfishersci.atfishersci.dk.

The introduction of the AMC fluorophore is generally performed at the C-terminus of the peptide sequence. As discussed in Section 7.1, this can be achieved through various strategies:

Solution-phase coupling: Coupling of the synthesized peptide to AMC in solution. This often requires activation of the peptide's C-terminus.

Solid-phase coupling to pre-loaded resin: Utilizing a solid support where the C-terminal amino acid is already conjugated to AMC via a linker merckmillipore.commerckmillipore.com. The peptide chain is then elongated from this immobilized amino acid-AMC conjugate using standard SPPS cycles merckmillipore.commerckmillipore.com.

Solid-phase synthesis on AMC-containing resin: Employing a resin that incorporates an AMC derivative as the starting point for peptide chain elongation nih.gov.

The choice of strategy depends on factors such as the desired scale of synthesis, the complexity of the peptide sequence, and the available synthetic infrastructure.

Development of Modified IEGR-AMC Analogs for Specific Research Purposes

Modified analogs of this compound are developed to tailor their properties for specific research applications, often involving the study of protease activity and specificity merckmillipore.comiris-biotech.de. Modifications can involve changes to the peptide sequence, the linker connecting the peptide to AMC, or the fluorophore itself.

Alterations to the peptide sequence, such as substituting amino acids or changing the length of the peptide, can modify the substrate's recognition by specific proteases nih.gov. For instance, variations in the P1' position (the amino acid residue on the C-terminal side of the cleavage site, which is arginine in this compound) can significantly impact the kinetics of enzymatic hydrolysis biorxiv.org. Research findings have shown that different proteases exhibit varying catalytic efficiencies (kcat/KM) towards peptide substrates with different amino acids at the P1' position biorxiv.org.

Modifications to the AMC fluorophore or its linkage to the peptide can also be introduced. While AMC is a popular fluorophore, other coumarin (B35378) derivatives or fluorescent labels with different spectral properties or chemical characteristics can be used to create analogs for specific detection or multiplexing applications iris-biotech.denih.govcreative-peptides.com. The linker attaching the peptide to AMC can also be modified to influence factors such as solubility, stability, or cellular permeability of the substrate.

Advanced Research Directions and Emerging Applications

Integration with Advanced Analytical Techniques (e.g., Mass Spectrometry, Surface Plasmon Resonance)

The integration of IEGR-AMC with advanced analytical techniques enhances the depth and breadth of studies on enzyme kinetics, substrate specificity, and molecular interactions. Mass spectrometry (MS), a powerful tool for identifying and quantifying molecules, can be coupled with enzymatic assays utilizing this compound to directly detect and characterize the cleavage products. While general applications of mass spectrometry in analyzing enzymatic reactions and identifying peptides are well-established rsc.orgrsc.org, specific detailed research findings on the direct integration of this compound cleavage product analysis by MS were not extensively detailed in the provided search results. However, the principle of using MS to monitor enzymatic reactions by detecting changes in substrate or product mass is broadly applicable to this compound based assays.

Surface Plasmon Resonance (SPR) is another technique valuable for real-time monitoring of molecular interactions, including enzyme-substrate or protein-ligand binding. SPR can provide kinetic and affinity data for the interaction between an enzyme and its substrate or an inhibitor. Studies have utilized SPR to analyze interactions involving components of the coagulation cascade, such as antithrombin and factor Xa, where this compound is used as a substrate in related kinetic assays researchgate.netnih.gov. Although the SPR analysis might focus on the enzyme or inhibitor, the kinetic parameters determined using this compound in parallel enzymatic assays provide crucial context for interpreting the binding data obtained by SPR. For instance, SPR has been used to study the interaction of antithrombin with factor Xa mutants, with kinetic measurements employing Boc-IEGR-AMC informing the understanding of these interactions nih.gov. The combination of SPR binding data and kinetic data from this compound cleavage assays offers a comprehensive approach to characterizing enzyme-inhibitor interactions. nih.govmedchemexpress.com

Computational Modeling and Simulation of this compound Interactions

Computational methods play an increasingly significant role in understanding the molecular basis of enzyme-substrate interactions and predicting their behavior. While broad applications of computational techniques like molecular dynamics simulations exist in studying protein-ligand interactions nih.govnih.govrsc.org, specific detailed studies focusing on computational modeling of this compound interactions were not extensively detailed in the provided search results. However, the general principles of these techniques are applicable to understanding how this compound interacts with target enzymes.

Molecular Docking Studies for Enzyme-Substrate Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein (an enzyme) to form a stable complex. This can provide insights into the potential binding poses and interactions between the substrate and the enzyme's active site. While the search results did not provide specific examples of molecular docking studies conducted solely on this compound with its target enzymes, molecular docking is a standard tool in computational enzymology and substrate design. It could be applied to model the binding of this compound to enzymes like Factor Xa or Factor XIa to understand the structural determinants of substrate specificity and recognition.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Ensembles

Molecular dynamics (MD) simulations are used to simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of biological systems, including the stability of enzyme-substrate complexes and the conformational changes that occur upon binding. MD simulations can provide insights into the flexibility of the enzyme and substrate, the strength of their interactions, and the lifetime of the bound complex. While general applications of MD simulations in studying protein-ligand interactions are documented nih.govnih.govrsc.org, specific MD simulations focused on this compound were not prominently featured in the search results. However, MD simulations could be employed to investigate the dynamic interaction between this compound and enzymes like Factor Xa or Factor XIa, exploring the stability of the Michaelis complex and the conformational changes that facilitate catalysis.

Quantum Chemical Calculations for Mechanistic Insights into Bond Cleavage

Quantum chemical calculations provide a more detailed look at the electronic structure and reactivity of molecules. These methods can be used to study the chemical reaction mechanism, such as the cleavage of the peptide bond in this compound by an enzyme. They can help elucidate the transition states and energy barriers involved in the catalytic process. While quantum chemical calculations are applied in studying reaction mechanisms in various chemical and biological systems ufz.de, specific applications to the enzymatic cleavage of this compound were not detailed in the provided search results. Such calculations could potentially offer insights into the precise chemical steps involved in the hydrolysis of the Arg-AMC bond by target proteases.

Potential for Development as Tools in Proteomics and Enzyme Discovery

This compound's utility as a fluorogenic substrate positions it as a valuable tool in proteomics and enzyme discovery. In proteomics, which involves the large-scale study of proteins, this compound can be used in activity-based protein profiling (ABPP) or targeted assays to identify and quantify the activity of specific proteases within complex biological samples. By using this compound or modified versions, researchers can probe the activity levels of Factor Xa, Factor XIa, or other proteases with similar substrate specificities in different cellular states or conditions.

In enzyme discovery, this compound can serve as a screening tool to identify novel enzymes that possess Factor Xa-like or Factor XIa-like activity. High-throughput screening assays using this compound can facilitate the rapid identification of potential protease candidates from biological extracts or recombinant enzyme libraries. The release of the fluorescent AMC group provides a convenient and sensitive signal for detecting enzyme activity. This compound has been used as a substrate to measure the activity of recombinant Factor XI protein and a newly identified protease called sirtilin-a, demonstrating its application in characterizing the activity of purified enzymes. sinobiological.comacrobiosystems.comnih.govsinobiological.com Its use in assessing the activity of hybrid antibodies with proteolytic activity also highlights its versatility in enzyme characterization. nih.gov

Applications in Studying Biological Processes Beyond Coagulation (e.g., Protein Interactions, Ion Channel Modulation, EGFR Research)

While primarily known for its role in coagulation research as a Factor Xa substrate, emerging applications suggest this compound or related IEGR sequences may have roles or be used as tools in studying biological processes beyond blood clotting.

Research indicates that Boc-Ile-Glu-Gly-Arg-AMC can act as a cell-permeable inhibitor of protein interactions. biosynth.com It has been shown to bind to peptide sequences in the extracellular domain of the epidermal growth factor receptor (EGFR) and can be used as a research tool to study these protein interactions. biosynth.com Furthermore, Boc-Ile-Glu-Gly-Arg-AMC has been reported to inhibit the activity of various ion channels, including voltage-dependent calcium channels, potassium channels, and sodium channels. biosynth.com It has also been shown to inhibit antibody binding to its antigen. biosynth.com

Q & A

Q. What are the critical chemical properties of Iegr-amc, and how do they influence experimental design?

this compound (Boc-Ile-Glu-Gly-Arg-AMC) is a fluorogenic peptide substrate specific to Factor Xa (FXa), widely used in coagulation studies. Key properties include:

Researchers must account for these properties when designing assays to ensure substrate integrity and reproducibility.

Q. What are the standard protocols for using this compound in FXa activity assays?

- Step 1: Reconstitute lyophilized this compound in dimethyl sulfoxide (DMSO) or assay buffer, avoiding repeated freeze-thaw cycles .

- Step 2: Optimize substrate concentration (typically 0.1–1.0 mM) using kinetic assays to determine linear fluorescence ranges.

- Step 3: Couple with chromogenic detection (e.g., excitation/emission at 380/460 nm) to quantify FXa activity .

- Validation: Include negative controls (e.g., FXa inhibitors) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize FXa activity assays using this compound under non-standard conditions (e.g., varying pH)?

- Experimental Design:

- Variable Testing: Systematically alter pH (6.0–8.5) and measure fluorescence kinetics.

- Statistical Approach: Use ANOVA to compare activity rates across conditions, ensuring ≥3 replicates per group .

- Data Interpretation:

- Nonlinear pH effects may indicate conformational changes in FXa. Cross-validate with circular dichroism (CD) spectroscopy .

Q. How should researchers address contradictions in FXa activity data generated with this compound?

- Methodological Checkpoints:

Substrate Degradation: Verify storage conditions and reconstitution protocols via HPLC .

Interference Screening: Test for nonspecific protease activity using broad-spectrum inhibitors (e.g., aprotinin) .

Instrument Calibration: Recalibrate fluorometers with standard curves to rule out equipment drift .

- Case Study: Discrepancies in kinetic constants (e.g., Km) may arise from lot-to-lot variability; batch normalization is recommended .

Q. Can AI tools enhance data analysis and reporting for this compound-based studies?

- AI Applications:

- Data Processing: Tools like Python’s Scikit-learn can automate fluorescence curve fitting and outlier detection .

- Report Generation: AIGC platforms (e.g., GPT-4) draft methodology sections by parsing raw data, but require manual validation for accuracy .

Q. What ethical and statistical frameworks are critical for this compound-related clinical research?

- Ethical Compliance:

- Informed Consent: Disclose potential risks (e.g., biomarker variability) in human studies .

- Data Anonymization: Use coded identifiers for patient-derived samples .

- Statistical Rigor:

- Power Analysis: Predefine sample sizes using G*Power to ensure detectable effect sizes .

- Bias Mitigation: Randomize assay runs and employ blinding during data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.